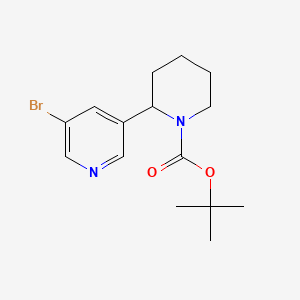
Tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate is a chemical compound . It is also known by its CAS number 179119-98-3 .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate can be analyzed using various techniques such as 1H NMR, 13C NMR, MS, and FT-IR . The single crystal of the compound can be evaluated using X-ray diffraction (XRD) .Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate include its molecular formula C15H21BrN2O2 and molecular weight 341.24 .Scientific Research Applications
Synthesis of Biologically Active Compounds :
- Tert-butyl derivatives, such as "tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate", have been synthesized as intermediates in the production of crizotinib, a drug used in cancer therapy (Kong et al., 2016).
Intermediate for Anticancer Drugs :
- Tert-butyl derivatives such as "tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate" are important intermediates in the synthesis of small molecule anticancer drugs (Zhang et al., 2018).
Synthesis of Cyclic Amino Acid Esters :
- Compounds like "tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate" have been synthesized as cyclic amino acid esters, which are useful in medicinal chemistry (Moriguchi et al., 2014).
Synthesis of Piperidine Derivatives :
- The synthesis of "tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate" demonstrates the formation of piperidine derivatives with potential biological activity (Richter et al., 2009).
Synthesis of Vandetanib Intermediate :
- "Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate" is a key intermediate in the synthesis of Vandetanib, an anticancer drug (Wang et al., 2015).
Development of Serotonin Ligands :
- Tert-butyl piperidine derivatives have been used in the synthesis of new classes of 5-HT4 ligands, important in the development of treatments for various neurological conditions (Russo et al., 2004).
properties
IUPAC Name |
tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-7-5-4-6-13(18)11-8-12(16)10-17-9-11/h8-10,13H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQBQQCNUOIRSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B598684.png)
![1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine](/img/structure/B598686.png)

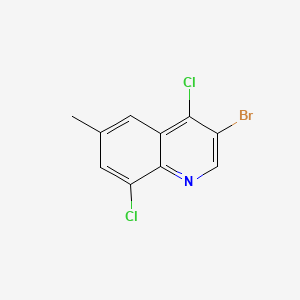
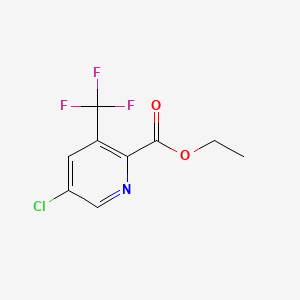


![ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598695.png)
![5-Bromo-1-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B598696.png)

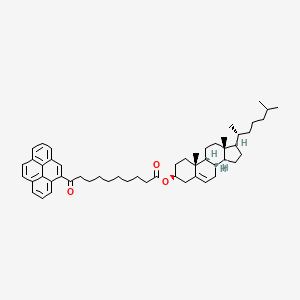
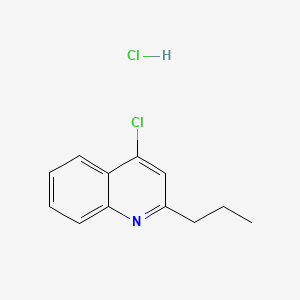

![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine](/img/structure/B598706.png)